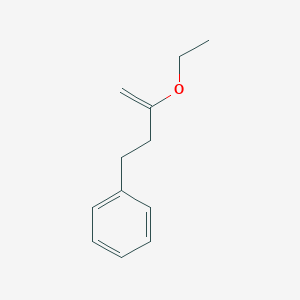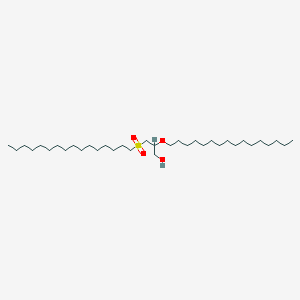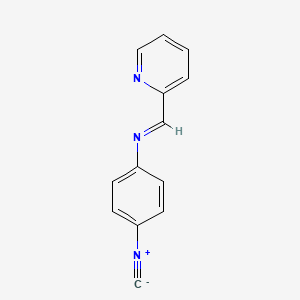
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-: is a chemical compound with the molecular formula C13H9N3 It is known for its unique structure, which includes both an isocyano group and a pyridinylmethylene group attached to a benzenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- typically involves the reaction of 4-isocyanobenzenamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
While specific industrial production methods for Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound is produced in sufficient quantities for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, reduction may produce amines, and substitution reactions can result in a variety of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, while the pyridinylmethylene group can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-]
- Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-
Uniqueness
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- is unique due to the presence of both an isocyano group and a pyridinylmethylene group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or both of these functional groups.
Properties
CAS No. |
628728-88-1 |
|---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(4-isocyanophenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C13H9N3/c1-14-11-5-7-12(8-6-11)16-10-13-4-2-3-9-15-13/h2-10H |
InChI Key |
YXWGWQSMPQGLFK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)N=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


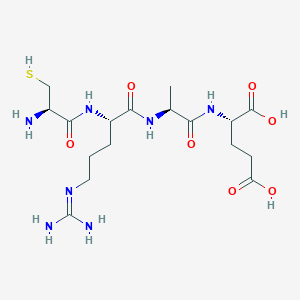
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
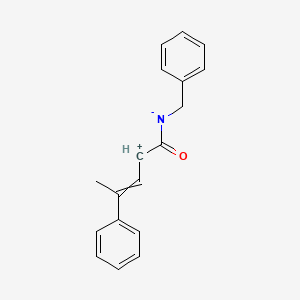
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
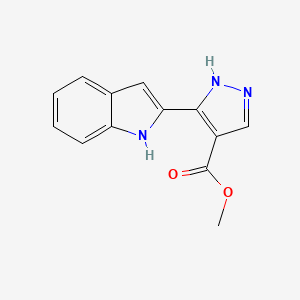
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
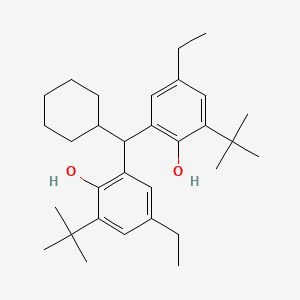
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
